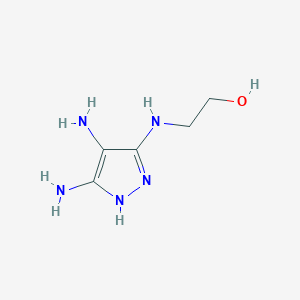
2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol, also known as DAPE, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. DAPE is a derivative of pyrazole and has been synthesized using several methods. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments have been studied extensively. In
Wissenschaftliche Forschungsanwendungen
2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol has potential applications in various fields of scientific research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol has also been studied for its antibacterial properties, as it has been found to be effective against several bacterial strains. Additionally, 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol has been studied for its antioxidant properties, as it has been found to scavenge free radicals and protect against oxidative stress.
Wirkmechanismus
The mechanism of action of 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol is not fully understood. However, it has been suggested that 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol may act by inhibiting certain enzymes or signaling pathways in cells. For example, 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. Additionally, 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol has been found to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol has been found to have several biochemical and physiological effects. For example, it has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol has been found to inhibit the production of reactive oxygen species, which can cause oxidative stress and damage to cells. 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol has also been found to modulate the immune response, as it has been found to inhibit the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol has several advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, it has been found to be stable under certain conditions, making it suitable for long-term storage. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results. Additionally, 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol can be toxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol. One direction is to further investigate its mechanism of action, as this can provide insights into its potential applications. Additionally, research can focus on optimizing the synthesis method of 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol, as this can improve its yield and purity. Furthermore, research can explore the potential of 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol as a therapeutic agent for various diseases, including cancer and bacterial infections. Finally, research can focus on developing new derivatives of 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol with improved properties and efficacy.
In conclusion, 2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively. Further research can provide insights into its potential applications and improve its efficacy as a therapeutic agent.
Synthesemethoden
2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol can be synthesized using several methods. One of the most common methods is the reaction between 3,4-diaminopyrazole and ethylene oxide. The reaction is carried out in the presence of a suitable catalyst and solvent. The resulting product is then purified by various techniques such as recrystallization and column chromatography.
Eigenschaften
CAS-Nummer |
199342-15-9 |
|---|---|
Produktname |
2-((3,4-Diamino-1H-pyrazol-5-yl)amino)ethanol |
Molekularformel |
C5H11N5O |
Molekulargewicht |
157.17 g/mol |
IUPAC-Name |
2-[(4,5-diamino-1H-pyrazol-3-yl)amino]ethanol |
InChI |
InChI=1S/C5H11N5O/c6-3-4(7)9-10-5(3)8-1-2-11/h11H,1-2,6H2,(H4,7,8,9,10) |
InChI-Schlüssel |
XLAMBPJLJFPXME-UHFFFAOYSA-N |
SMILES |
C(CO)NC1=NNC(=C1N)N |
Kanonische SMILES |
C(CO)NC1=NNC(=C1N)N |
Synonyme |
Ethanol, 2-[(4,5-diamino-1H-pyrazol-3-yl)amino]- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B178203.png)

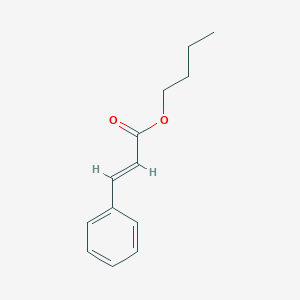


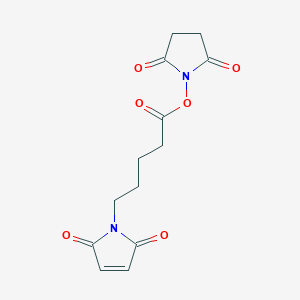

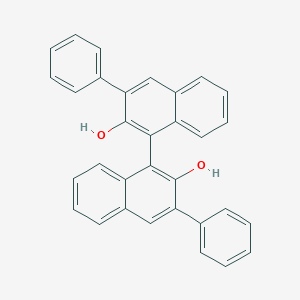
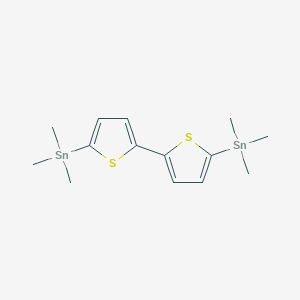
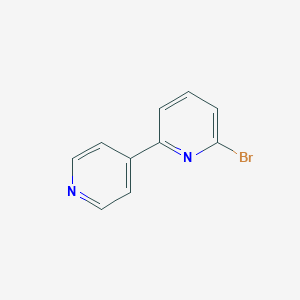

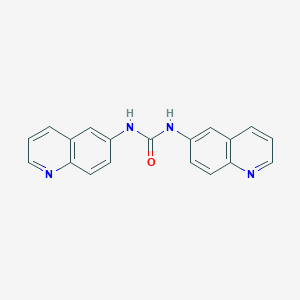
![(E,6R)-2-Methyl-4-oxo-6-[(5R,9S,10R,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B178230.png)